molecular formula C9H9NO5S B1529186 2-(4-Formylbenzenesulfonamido)acetic acid CAS No. 1239759-16-0

2-(4-Formylbenzenesulfonamido)acetic acid

Cat. No. B1529186
CAS RN: 1239759-16-0
M. Wt: 243.24 g/mol
InChI Key: JDDPLDJTZKMLJX-UHFFFAOYSA-N
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Description

“2-(4-Formylbenzenesulfonamido)acetic acid” is a chemical compound with the molecular formula C9H9NO5S and a molecular weight of 243.24 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C9H9NO5S/c11-6-7-1-3-8 (4-2-7)16 (14,15)10-5-9 (12)13/h1-4,6,10H,5H2, (H,12,13) .


Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder . The storage temperature is 4 degrees Celsius . Unfortunately, other specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Purification of Water

One application in scientific research is related to the purification of water. For example, the study of titanium dioxide suspensions illuminated with near-UV light, which includes the breakdown of various organic compounds like acetic acid, suggests potential for water purification technologies (Matthews, 1990).

Synthesis of New Compounds

Another significant application is in the synthesis of new chemical compounds. Research shows the creation of sulfonamide-based structures, which are pivotal in medicinal chemistry for the development of drugs and biomolecules. For instance, the synthesis of 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide by reacting 2-hydroxy-4-pentadecylbenzaldehyde with 4-aminobenzenesulfonamide highlights the methodological advancements in chemical synthesis (Naganagowda & Petsom, 2011).

Catalysis and Material Science

Research also extends to catalysis and material science, where sulfonamide compounds serve as catalysts or components of materials with specific properties. For example, sulfonated Schiff base copper(II) complexes have been investigated for their efficiency and selectivity in the oxidation of alcohols, indicating their potential application in green chemistry and catalysis (Hazra et al., 2015).

Biomedical Research

In biomedical research, certain derivatives have been explored for their anticholinesterase and antioxidant activities, which could lead to potential therapeutic applications. This includes the synthesis and characterization of various pyridine derivatives, highlighting the diverse applications of sulfonamide compounds in creating bioactive molecules (Patel & Agravat, 2008).

Safety and Hazards

The safety information available indicates that “2-(4-Formylbenzenesulfonamido)acetic acid” has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Biochemical Pathways

It is known that many compounds with similar structures have diverse biological activities . Therefore, it is plausible that this compound could affect multiple pathways and have downstream effects on various biological processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.

Biochemical Analysis

Biochemical Properties

2-(4-Formylbenzenesulfonamido)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily mediated through the formyl and sulfonamido groups, which can form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and apoptosis . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting processes such as glycolysis and the citric acid cycle.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites . This binding interaction is facilitated by the formyl group, which can form hydrogen bonds with the amino acid residues in the active site of the enzyme. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and effects of this compound in laboratory settings have been extensively studied. Over time, this compound can undergo degradation, leading to the formation of various by-products . These degradation products can have different effects on cellular function compared to the parent compound. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular morphology and function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including oxidative stress and inflammation. Threshold effects have been observed, where a certain dosage level leads to a significant change in the biological response. These studies highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics . This interaction can lead to the formation of reactive metabolites, which can further interact with cellular macromolecules. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can be actively transported across cell membranes by transporters such as organic anion transporters. Once inside the cell, it can bind to intracellular proteins, which can affect its localization and accumulation. These interactions are crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications . It has been found to localize to specific cellular compartments, such as the mitochondria and the nucleus. This localization is essential for its activity, as it allows the compound to interact with specific biomolecules within these compartments. Additionally, post-translational modifications such as phosphorylation can further regulate its localization and function.

properties

IUPAC Name

2-[(4-formylphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5S/c11-6-7-1-3-8(4-2-7)16(14,15)10-5-9(12)13/h1-4,6,10H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDPLDJTZKMLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1239759-16-0
Record name 2-(4-formylbenzenesulfonamido)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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